molecular formula C23H31ClO6 B106347 (+)-Cloprostenol methyl ester CAS No. 56687-85-5

(+)-Cloprostenol methyl ester

Cat. No. B106347
CAS RN: 56687-85-5
M. Wt: 438.9 g/mol
InChI Key: DVBATKLFQCCUII-OWEKAKITSA-N
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Description

“(+)-Cloprostenol methyl ester” is a type of ester. Esters are derived from carboxylic acids where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group . Methyl esters are simple in structure and are widely used for fatty acid analysis, particularly for polyunsaturated fatty acids and those with functional groups .


Synthesis Analysis

Esters are usually prepared from carboxylic acids by transesterification . In this process, an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . The general reaction for the production of a methyl ester from a carboxylic acid and methanol is as follows: RCOOH + CH3OH —–> RCOOCH3 + H2O .


Molecular Structure Analysis

Methyl esters have a simple structure . The chemical formula for a methyl ester is RCOOCH3 where R is any alkyl group . The structure of a methyl ester can be represented as shown in the image .


Chemical Reactions Analysis

Esters undergo various reactions. They are less reactive toward nucleophiles than either acid chlorides or anhydrides . An ester is hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol . This process is known as saponification .


Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they are intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .

Scientific Research Applications

  • Synthesis and Chemical Transformation : Cloprostenol methyl ester has been a subject of interest in synthetic organic chemistry. Studies have explored its conversion to various analogs through complex synthetic pathways. For instance, Vostrikov et al. (2019) demonstrated the conversion of cloprostenol methyl ester to a Δ11,13-15-keto analog, highlighting key stages like protection of hydroxy functionality and exhaustive acylation (Vostrikov, Zagitov, & Miftakhov, 2019). Similarly, in another study, fluorine-containing analogues of cloprostenol were synthesized, examining their antiaggregatory and uterotonic properties (Vostrikov, Zagitov, Ivanov, Lobov, Gabdrakhmanova, & Miftakhov, 2020).

  • Pharmacological Applications : Research has also delved into the pharmacological aspects of cloprostenol derivatives. For example, the study of 1-Ethylamide- and 1-Ethanolamide of D-Cloprostenol and their 15-epimers was performed by Tănase et al. (2019), where the compounds were synthesized and characterized for potential therapeutic applications (Tănase, Udeanu, Draghici, & Cocu, 2019).

  • Analytical and Environmental Studies : The compound's derivatives have been utilized in various analytical and environmental applications. For instance, King et al. (2007) developed a method for flow injection analysis of H2O2 in natural waters using acridinium ester chemiluminescence, showcasing the versatility of methyl esters in analytical chemistry (King, Cooper, Rusak, Peake, Kiddle, O’Sullivan, Melamed, Morgan, & Theberge, 2007).

  • Material Science and Nanotechnology : The role of methyl esters, including derivatives of cloprostenol, in material science and nanotechnology has been explored. Raju et al. (2018) investigated the effect of nanoparticles with novel tamarind seed methyl ester for diesel engine applications, highlighting the potential of methyl esters in fuel technology and emission control (Raju, Kishore, Nanthagopal, & Ashok, 2018).

  • Biochemical and Biomedical Research : Cloprostenol and its derivatives have been investigated in biochemical and biomedical research. The study by Wu et al. (2015) on androstene derivatives incorporating amino acid methyl esters in activated BV‐2 microglia is an example, where the anti-inflammatory effects of these compounds were evaluated, suggesting their potential in treating neurodegenerative diseases (Wu, Du, Gu, Zhang, Zhen, Li, Chen, Jiang, & Zheng, 2015).

Safety And Hazards

Methyl esters can be harmful if swallowed, inhaled, or absorbed through the skin . They can cause serious eye irritation and may cause drowsiness or dizziness .

Future Directions

There is ongoing research into the use of esters in various fields. For example, photodynamic therapy (PDT) uses photosensitizers that, after being excited by light at a specific wavelength, react with the molecular oxygen to create reactive oxygen species in the target tissue, resulting in cell death . Methyl esters are also being explored in the production of biodiesel .

properties

IUPAC Name

methyl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClO6/c1-29-23(28)10-5-3-2-4-9-19-20(22(27)14-21(19)26)12-11-17(25)15-30-18-8-6-7-16(24)13-18/h2,4,6-8,11-13,17,19-22,25-27H,3,5,9-10,14-15H2,1H3/b4-2-,12-11+/t17-,19-,20-,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBATKLFQCCUII-OWEKAKITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC(=CC=C2)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Cloprostenol methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
NS Vostrikov, VV Zagitov, SP Ivanov, AN Lobov… - Journal of Fluorine …, 2020 - Elsevier
… In the synthesis of compound 2, the 1115-hydroxy groups in cloprostenol methyl ester 1 were first selectively blocked as a bis-tert-butyldiphenylsilyl ether. This reaction was carried out …
Number of citations: 5 www.sciencedirect.com
N Vostrikov, I Lobko, L Spirikhin… - Russian Journal of …, 2016 - search.ebscohost.com
… An alternative version implied selective protection of the two hydroxy groups in cloprostenol methyl ester (13). For this purpose, ester 13 was treated with 2 equiv of t-BuPh2SiCl under …
Number of citations: 2 search.ebscohost.com
NS Vostrikov, IF Lobko, LV Spirikhin… - Russian Journal of …, 2016 - Springer
… An alternative version implied selective protection of the two hydroxy groups in cloprostenol methyl ester (13). For this purpose, ester 13 was treated with 2 equiv of t-BuPh2SiCl under …
Number of citations: 1 link.springer.com
NS Vostrikov, VV Zagitov, AN Lobov… - …, 2021 - Wiley Online Library
… Racemic cloprostenol methyl ester was converted via cyclic 9,11-phenylboronate esters to 9α,11α-dihydroxy-15α-siloxy (OTBDPS, OTBDMS) derivatives. TES-Morf selectively reacts …
CI TANASE, F COCU, C DRAGHICI, MT CAPROIU… - researchgate.net
… observed that (±)-Cloprostenol methyl ester was triacetylated for elaboration of a method for quantitative gas chromatography-mass spectrometry determination of prostaglandins at …
Number of citations: 2 www.researchgate.net
NS Vostrikov, VV Zagitov, MS Miftakhov - Russian Journal of Organic …, 2019 - Springer
… Abstract—Cloprostenol methyl ester was converted to the … ,11-dihydroxy functionality of cloprostenol methyl ester via conversion to … of cloprostenol methyl ester has also been proposed. …
Number of citations: 2 link.springer.com
NS Vostrikov, IF Lobko, VV Loza… - Russian Journal of Organic …, 2019 - Springer
… Analogous N-ethyl amide was synthesized by reaction of cloprostenol methyl ester with … Bimatoprost analog 5 was synthesized in one step by keeping cloprostenol methyl ester 10 in 70…
Number of citations: 3 link.springer.com
C Tanase, DI Udeanu, C Draghici, F Cocu - REVISTA DE CHIMIE, 2018 - bch.ro
… As ester we used D-Cloprostenol methyl ester for obtaining 2, and an impure fraction of 15epi D-Cloprostenol methyl ester (containing near 30% DCloprostenol methyl ester) for …
Number of citations: 3 bch.ro
AM Gimazetdinov, VV Zagitov, ZR Makaev… - Russian Chemical …, 2023 - Springer
… In this approach, the use of cloprostenol methyl ester 39 caused some difficulties associated with the presence of three hydroxy groups in its structure. All three secondary hydroxy …
Number of citations: 0 link.springer.com
O Parve, M Aidnik, Ü Lille, I Martin, I Vallikivi… - Tetrahedron …, 1998 - Elsevier
… [32] The resulting cloprostenol methyl ester trismandelates 21 and 22 were separated by short-column chromatography over silica (TLC: R f 0.18 and 0.27, eluent CHCl 3 :EtOAc=2:1 …
Number of citations: 26 www.sciencedirect.com

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